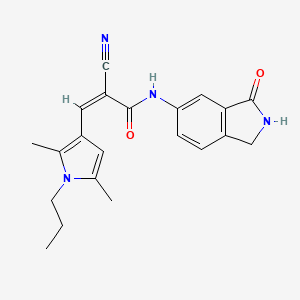
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide is a useful research compound. Its molecular formula is C21H22N4O2 and its molecular weight is 362.433. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthetic Strategies and Pharmacology of Cyanopyridine Derivatives
- Study Overview : This review focuses on the synthetic strategies and pharmacological activities of 2-oxo-3-cyanopyridine derivatives, a structural motif similar in complexity to the compound . These derivatives exhibit diverse biological activities, including anticancer, antibacterial, antifungal, and antiviral effects, underscoring the importance of cyanopyridines in medicinal chemistry.
- Relevance : The study highlights the potential of structurally complex cyanopyridines in drug discovery, suggesting that the compound may also possess varied pharmacological activities worth exploring (Ghosh et al., 2015).
Antifungal Pharmacophore Sites
- Study Overview : Research on compounds tested against Fusarium oxysporum reveals specific antifungal pharmacophore sites, indicating a structured approach to combating fungal diseases. The analysis of structure-activity relationships (SAR) offers insights into designing effective antifungal agents.
- Relevance : Understanding the antifungal pharmacophore sites can inform the research and development of new compounds with enhanced efficacy against fungal pathogens, potentially including the compound of interest (Kaddouri et al., 2022).
Biological Effects of Acetamide and Formamide Derivatives
- Study Overview : A review of the toxicology of acetamide, formamide, and their derivatives provides a comprehensive overview of the biological effects of these compounds, including their commercial significance and environmental impact.
- Relevance : This research sheds light on the environmental and biological implications of using complex organic compounds, offering a context for evaluating the safety and ecological impact of similar new chemical entities (Kennedy, 2001).
Environmental Concentrations of Engineered Nanomaterials
- Study Overview : A review discussing the environmental concentrations of engineered nanomaterials, including their release into various ecosystems, provides a critical perspective on the potential environmental exposure and impacts of novel synthetic compounds.
- Relevance : This study is pertinent for assessing the environmental footprint of new chemical entities, highlighting the importance of monitoring and managing the ecological effects of synthetic compounds (Gottschalk et al., 2013).
Mechanism of β-O-4 Bond Cleavage in Lignin Acidolysis
- Study Overview : Research on the acidolysis of lignin model compounds elucidates the mechanisms underlying the cleavage of β-O-4 bonds, a critical reaction in lignin degradation and valorization processes.
- Relevance : Understanding these mechanisms can inform the development of new synthetic pathways and the valorization of lignin, suggesting potential catalytic or synthetic applications for complex compounds like the one (Yokoyama, 2015).
特性
IUPAC Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-4-7-25-13(2)8-16(14(25)3)9-17(11-22)20(26)24-18-6-5-15-12-23-21(27)19(15)10-18/h5-6,8-10H,4,7,12H2,1-3H3,(H,23,27)(H,24,26)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHICHKTWVBANY-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=C1C)C=C(C#N)C(=O)NC2=CC3=C(CNC3=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=CC(=C1C)/C=C(/C#N)\C(=O)NC2=CC3=C(CNC3=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-(3-oxo-1,2-dihydroisoindol-5-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

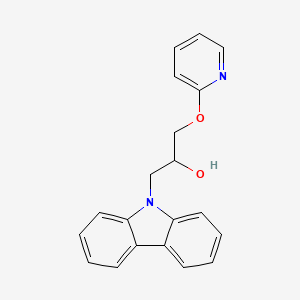
![(10-Hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) 2-methylbut-2-enoate](/img/structure/B2626148.png)
![N-(3-chlorophenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2626150.png)
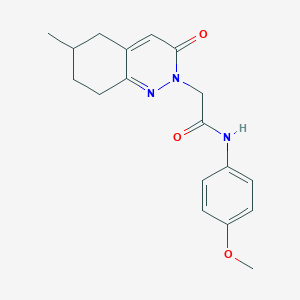
![4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine](/img/structure/B2626152.png)
![Sodium;2-hydroxy-4-[2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylacetyl]phenolate](/img/structure/B2626154.png)
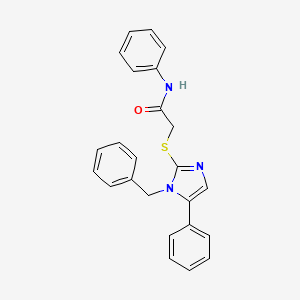

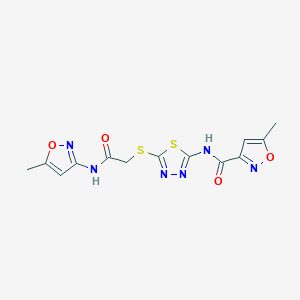
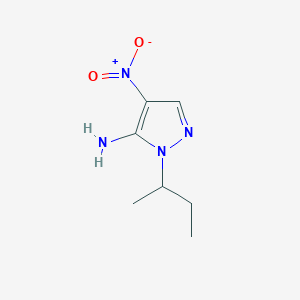
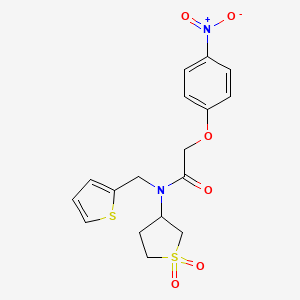

![N-[[1-(4-Hydroxyoxan-4-yl)cyclopropyl]methyl]but-2-ynamide](/img/structure/B2626168.png)
